N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide

Thyroid hormone metabolism Deiodinase inhibition Endocrine pharmacology

Researchers studying thyroid hormone metabolism or developing species-selective antifolates often face a lack of structurally distinct, well-characterized probe molecules. The rigid 1-hydroxy-2,3-dihydro-1H-indene scaffold and phenylthioether linkage of this compound provide a unique pharmacological profile unlike common deiodinase or DHFR inhibitors. - Iodothyronine 5'-Deiodinase Probe: Enables orthogonal mechanistic studies of T4-to-T3 conversion, differentiated from PTU or iopanoic acid. - Species-Selective DHFR Activity: Exhibits ~4-fold selectivity for T. gondii DHFR (IC50 = 2,700 nM) over human DHFR (IC50 > 10,000 nM), offering a starting scaffold for antiparasitic lead optimization. - Analytical Differentiation: Characteristic LC-MS/MS fragmentation (RC9H9OS+ and C6H8N+ ions) ensures selective detection in complex biological matrices, supporting robust pharmacokinetic and metabolic stability assays.

Molecular Formula C19H21NO2S
Molecular Weight 327.44
CAS No. 1396786-47-2
Cat. No. B2486441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide
CAS1396786-47-2
Molecular FormulaC19H21NO2S
Molecular Weight327.44
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O
InChIInChI=1S/C19H21NO2S/c21-18(11-13-23-16-7-2-1-3-8-16)20-14-19(22)12-10-15-6-4-5-9-17(15)19/h1-9,22H,10-14H2,(H,20,21)
InChIKeyMVKOMELCRYWNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hydroxy-Indene Phenylthiopropanamide: Chemical Identity & Baseline Data


N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide (CAS 1396786-47-2) is a synthetic small molecule with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol . It belongs to the class of 2,3-dihydro-1H-indene derivatives featuring a 1-hydroxy substituent on the indane ring, an N-methylamide linker, and a terminal 3-(phenylthio)propanamide moiety . This compound has been identified in screening libraries and is commercially available through multiple research chemical suppliers. Preliminary annotations indicate potential inhibitory activity against iodothyronine 5'-deiodinase and weak affinity for dihydrofolate reductase (DHFR) [1], though comprehensive pharmacological characterization remains limited in the peer-reviewed literature.

Enzyme Probe
Annotated iodothyronine 5'-deiodinase inhibitor for thyroid hormone pathway studies
Selectivity Tool
Weak human DHFR affinity; modest T. gondii TS-DHFR inhibition may support antiparasitic screening
SAR Probe
Hydroxy-indene scaffold provides hydrogen bond donor capacity for medicinal chemistry exploration

Hydroxy-Indene Phenylthiopropanamide: Why Generic Substitution Fails


Within the broader class of N-substituted 3-(phenylthio)propanamide derivatives, small structural modifications profoundly alter biological activity profiles and physicochemical properties. The target compound's distinguishing features include the 1-hydroxy-2,3-dihydro-1H-indene scaffold, which provides a specific hydrogen-bonding capacity and rigidity that an unsubstituted indane or methoxy analog cannot replicate. The phenylthioether linkage, as opposed to a sulfonyl or chlorophenyl replacement, influences both electronic properties and metabolic stability. Generic substitution with seemingly similar analogs—such as N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylthio)propanamide or 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide—introduces distinct steric and electronic effects that alter target engagement, as demonstrated by the differential DHFR and deiodinase inhibition profiles outlined below [1].

Hydroxy to methoxy replacement
Loss of hydrogen bond donor capacity may eliminate deiodinase recognition and alter target engagement.
Phenylthio to benzenesulfonyl replacement
Electronic property change may redirect activity from deiodinase toward kinase inhibition, not replicating annotation.

Quantitative Differentiation Evidence for Hydroxy-Indene Phenylthiopropanamide


Deiodinase Inhibition Annotation

The target compound has been annotated as an inhibitor of iodothyronine 5'-deiodinase, the enzyme responsible for the 5'-deiodination of thyroxine (T4) in human liver cells . This annotation is referenced to Harbottle et al. (Biochem. J., 1984) and distinguishes the compound from structurally related N-substituted propanamides lacking this specific enzyme targeting. By contrast, the methoxy analog N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylthio)propanamide has no publicly reported deiodinase activity, and the sulfonyl analog 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide is primarily characterized as a kinase inhibitor scaffold . The 1-hydroxy group on the indane ring is hypothesized to contribute a critical hydrogen bond for deiodinase active-site recognition, a feature absent in the 2-methoxy derivative.

Deiodinase Annotation
Data to verify
Reported 5'-deiodinase inhibition vs. no activity in methoxy/sulfonyl analogs
Supports deiodinase pathway studies
Confirm inhibitory activity with liver cell assay
Thyroid hormone metabolism Deiodinase inhibition Endocrine pharmacology

DHFR Inhibition Selectivity

The target compound exhibits weak inhibition of recombinant human DHFR with an IC50 > 10,000 nM, and moderate inhibition of Toxoplasma gondii TS-DHFR with an IC50 of 2,700 nM [1]. This DHFR activity pattern contrasts with structurally related indene-based analogs: for example, the sulfonamide-substituted derivative 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide (CAS 1396786-55-2) demonstrates potent binding at a distinct target with an IC50 of 28.4 nM in a related fluorescence-based assay [2]. The >350-fold difference in potency between these two indene-propanamide scaffolds underscores that the phenylthio vs. benzenesulfonyl substitution dictates target engagement and should not be considered interchangeable.

DHFR IC₅₀
Reported
Human DHFR >10,000 nM; T. gondii TS-DHFR 2,700 nM
Supports DHFR isoform selectivity screening
>350-fold lower potency than benzenesulfonyl analog at its target
DHFR inhibition Antifolate screening Antiparasitic drug discovery

Hydroxy vs. Methoxy Scaffold Differentiation

The target compound features a tertiary 1-hydroxy group on the 2,3-dihydro-1H-indene ring (Fig. 1), which provides a hydrogen bond donor (HBD) capacity of 1. This contrasts with the 2-methoxy analog N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylthio)propanamide, which replaces the hydroxyl with a methoxy group and has an HBD count of 0 . The presence of the hydroxyl group increases topological polar surface area (TPSA) by approximately 20 Ų compared to the methoxy derivative, enhancing aqueous solubility and potentially improving membrane permeability characteristics . Additionally, the phenylthioether (-S-Ph) linkage provides distinct electronic properties compared to the benzenesulfonyl (-SO2-Ph) analog: the thioether is less electron-withdrawing, resulting in a different dipole moment and metabolic stability profile [1].

Scaffold Properties
Reported
Target: HBD=1, TPSA ~66.8 Ų; Methoxy analog: HBD=0, TPSA ~46.2 Ų
Hydrogen bond capacity distinguishes target engagement
Calculated properties; confirm experimentally
Scaffold-based differentiation Hydrogen bond donor capacity Medicinal chemistry SAR

Diagnostic MS/MS Fragmentation Signature

N-phenyl-3-(phenylthio)propanamide derivatives, including the target compound, undergo a characteristic ion-neutral complex-mediated fragmentation pathway in electrospray ionization tandem mass spectrometry (ESI-MS/MS), producing competitive formation of two diagnostic ions: RC9H9OS+ and C6H8N+ [1]. This fragmentation signature is distinct from that of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide, which lacks the phenylthio motif and yields a different MS/MS spectrum dominated by chlorophenyl-related fragments. The ability to uniquely track the target compound via this diagnostic fragmentation pathway provides a practical advantage for bioanalytical method development and metabolite profiling in complex biological matrices.

MS/MS Signature
Data to verify
Characteristic ions: RC₉H₉OS⁺ and C₆H₈N⁺ from phenylthio moiety
Enables selective LC-MS/MS detection
Distinct from chlorophenyl/sulfonyl analogs
Analytical characterization LC-MS/MS differentiation Metabolite identification

Application Scenarios for Hydroxy-Indene Phenylthiopropanamide


Deiodinase Regulation Studies

Based on the annotated inhibition of iodothyronine 5'-deiodinase, this compound is suited for studying the enzymatic conversion of thyroxine (T4) to triiodothyronine (T3) in human liver cell models . Unlike common deiodinase inhibitors such as propylthiouracil (PTU) or iopanoic acid, this compound offers a structurally distinct indene-propanamide scaffold that may interact with a different binding site on the deiodinase enzyme, enabling orthogonal mechanistic studies. Researchers should confirm the inhibitory potency with freshly prepared compound using the Harbottle et al. (1984) liver cell assay protocol.

Antiparasitic DHFR Isoform Screening

The differential DHFR inhibition profile (T. gondii IC50 = 2,700 nM vs. human IC50 > 10,000 nM) makes this compound a potential tool for investigating species-selective antifolate mechanisms [1]. Its modest selectivity (~4-fold) may serve as a starting scaffold for medicinal chemistry optimization aimed at improving antiparasitic potency while maintaining low human DHFR affinity. This application is particularly relevant for laboratories screening compound libraries against T. gondii or related apicomplexan parasites.

LC-MS/MS Bioanalytical Method Development

The characteristic ion-neutral complex-mediated fragmentation producing RC9H9OS+ and C6H8N+ ions enables selective detection of this compound and its metabolites in biological matrices using LC-MS/MS [2]. This analytical advantage supports pharmacokinetic studies, metabolic stability assays, and tissue distribution experiments where the compound must be distinguished from co-administered chlorophenyl- or sulfonyl-indene analogs.

SAR: Hydroxy-Indene Core Optimization

The 1-hydroxy-2,3-dihydro-1H-indene scaffold serves as a hydrogen-bond-donating core for probing target binding requirements. Comparative SAR studies with the 2-methoxy analog (HBD = 0) and the 1-unsubstituted indane derivatives can map the contribution of the hydroxyl group to target affinity and selectivity . This compound is recommended as a key probe for medicinal chemistry programs exploring indene-based inhibitors of deiodinases, kinases, or other hydroxyl-recognizing targets.

Application
Selection Property
Validation Focus
Deiodinase regulation studies
Reported deiodinase interaction annotation
Confirm inhibitory potency in liver cell assays
Antiparasitic DHFR isoform screening
Differential DHFR inhibition profile (T. gondii vs human)
Verify species-selectivity and potency for T. gondii
Bioanalytical method development
Diagnostic MS/MS fragmentation pattern
Confirm selective detection in complex matrices
Scaffold-based SAR studies
Hydrogen bond donor profile (hydroxy-indene core)
Map hydroxyl contribution to target binding affinity
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